molecular formula C12H12N2 B8605950 1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine

1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No. B8605950
M. Wt: 184.24 g/mol
InChI Key: KEBHBZCUFVQLRA-UHFFFAOYSA-N
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Patent
US06294547B1

Procedure details

2-Benzyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine (4.4 g, 16.04 mmol) was dissolved in methanol (88 ml), followed by adding thereto acetic acid (1.84 ml, 32.08 mmol) and palladium-carbon (440 mg), and catalytic reduction was carried out overnight at 50° C. The catalyst was filtered off and the filtrate was neutralized with potassium carbonate and filtered. The organic layer thus obtained was concentrated under reduced pressure and the residue was purified by a silica gel column chromatography (methylene chloride/methanol=30/1 to 10/1) to obtain the desired compound (1.1 g, 37.2%) as a brown solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Reaction Step Two
Yield
37.2%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.C(O)(=O)C>CO.[C].[Pd]>[CH2:9]1[NH:8][CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[CH:11][C:10]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=C3C(=NC2CC1)C=CC=C3
Name
Quantity
88 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.84 mL
Type
reactant
Smiles
C(C)(=O)O
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (methylene chloride/methanol=30/1 to 10/1)

Outcomes

Product
Name
Type
product
Smiles
C1C=2C=C3C(=NC2CCN1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 37.2%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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